molecular formula C11H7F3N2O3 B7813214 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione CAS No. 68042-23-9

1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione

Cat. No.: B7813214
CAS No.: 68042-23-9
M. Wt: 272.18 g/mol
InChI Key: HVEUSSNFBHZHGF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyridazine-3,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antiproliferative effects on cancer cell lines, indicating its possible use in cancer research.

    Medicine: Investigated for its antimicrobial properties, making it a candidate for developing new antimicrobial agents.

    Industry: Incorporated into polymeric materials for controlled release and biocidal applications.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of cellular respiration and interference with mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-8-3-1-7(2-4-8)16-10(18)6-5-9(17)15-16/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUSSNFBHZHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612312
Record name 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68042-23-9
Record name 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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